molecular formula C34H46O19 B1649411 (Z)-Aldosecologanin CAS No. 82474-97-3

(Z)-Aldosecologanin

Cat. No.: B1649411
CAS No.: 82474-97-3
M. Wt: 758.7 g/mol
InChI Key: MWLKXILGJPSPKZ-SZKORSGBSA-N
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Description

(Z)-Aldosecologanin is a naturally occurring iridoid glycoside found in various plant species. It is known for its diverse biological activities and potential therapeutic applications. The compound is characterized by its unique structural features, including a cyclopentanoid monoterpene core and a glucose moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Aldosecologanin typically involves multiple steps, starting from simple precursors. One common approach is the use of iridoid precursors, which undergo glycosylation reactions to form the glycoside linkage. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the glycosylation process.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as specific plant species known to contain high concentrations of the compound. The extraction process usually involves solvent extraction followed by purification techniques like chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: (Z)-Aldosecologanin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound into its reduced forms, typically using reducing agents such as sodium borohydride.

    Substitution: The glycoside moiety can undergo substitution reactions, where the glucose unit is replaced with other sugar units or functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various glycosyl donors and acceptors in the presence of catalysts like Lewis acids.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted glycosides with altered sugar units or functional groups.

Scientific Research Applications

(Z)-Aldosecologanin has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other complex iridoid glycosides and natural product derivatives.

    Biology: Studied for its role in plant defense mechanisms and its interactions with other biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of (Z)-Aldosecologanin involves its interaction with various molecular targets and pathways. The compound is known to modulate enzyme activities, inhibit oxidative stress, and interact with cellular signaling pathways. Its effects are mediated through binding to specific receptors and enzymes, leading to changes in cellular functions and biological responses.

Comparison with Similar Compounds

    Secologanin: Another iridoid glycoside with similar structural features but different biological activities.

    Loganin: A related compound with a similar glycoside linkage but distinct therapeutic properties.

    Geniposide: An iridoid glycoside with comparable structural elements but unique pharmacological effects.

Uniqueness: (Z)-Aldosecologanin is unique due to its specific structural configuration and the presence of the (Z)-isomer, which imparts distinct biological activities compared to its (E)-isomer and other related compounds. Its unique combination of a cyclopentanoid monoterpene core and a glucose moiety contributes to its diverse range of applications and therapeutic potential.

Properties

IUPAC Name

methyl (2S,3R)-3-ethenyl-4-[(Z)-3-[(2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46O19/c1-5-15-17(18(29(44)46-3)12-48-31(15)52-33-27(42)25(40)23(38)20(10-36)50-33)8-7-14(9-35)22-16(6-2)32(49-13-19(22)30(45)47-4)53-34-28(43)26(41)24(39)21(11-37)51-34/h5-7,9,12-13,15-17,20-28,31-34,36-43H,1-2,8,10-11H2,3-4H3/b14-7+/t15-,16-,17?,20-,21-,22+,23-,24-,25+,26+,27-,28-,31+,32+,33+,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLKXILGJPSPKZ-SZKORSGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C(C1CC=C(C=O)C2C(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)C=C)C=C)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1/C(=C/CC2[C@H]([C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=C)/C=O)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82474-97-3
Record name Centauroside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082474973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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